![molecular formula C35H41N7O2 B1459924 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate CAS No. 1016900-25-6](/img/structure/B1459924.png)
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate
Übersicht
Beschreibung
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a pharmaceutical compound known for its application in the treatment of migraines. It is a derivative of indole, a heterocyclic aromatic organic compound, and is structurally related to tryptamines, which are known for their biological activity .
Wirkmechanismus
Target of Action
Rizatriptan Dimer Benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found in cranial arteries and play a significant role in the regulation of blood flow in the brain .
Mode of Action
Rizatriptan Dimer Benzoate acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Biochemical Pathways
Its action on the serotonin 5-ht 1b and 5-ht 1d receptors leads to vasoconstriction in the cranial arteries . This vasoconstriction can reduce the sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine .
Pharmacokinetics
Rizatriptan Dimer Benzoate is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . It is excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan Dimer Benzoate in males and females ranges from two to three hours .
Result of Action
The action of Rizatriptan Dimer Benzoate results in the constriction of brain blood vessels and the blocking of pain impulses and natural compounds that produce pain, nausea, and other migraine sensations . This leads to the relief of migraine symptoms.
Action Environment
The action of Rizatriptan Dimer Benzoate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by factors such as temperature and humidity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate involves multiple steps, starting from the indole nucleus. The process typically includes:
Formation of the Indole Core: The indole core is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride.
Methylation and Benzoylation: The final steps include methylation of the indole nitrogen and benzoylation to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Migraine Treatment
Rizatriptan Benzoate is primarily indicated for the acute treatment of migraine attacks. It works by stimulating serotonin receptors (5-HT_1B and 5-HT_1D), leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. Clinical studies demonstrate that Rizatriptan effectively reduces headache severity and associated symptoms such as nausea and sensitivity to light and sound.
Pharmacokinetics
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
- Metabolism : Primarily metabolized by monoamine oxidase (MAO) A, leading to various metabolites that also exhibit pharmacological activity.
- Half-life : Approximately 2 to 3 hours, allowing for multiple dosing throughout the day if necessary.
Case Study 1: Efficacy in Acute Migraine Treatment
A randomized controlled trial involving 500 participants demonstrated that Rizatriptan provided significant relief from migraine symptoms within two hours of administration compared to placebo. Patients reported a reduction in pain intensity from severe to mild or no pain in approximately 70% of cases.
Case Study 2: Safety Profile
A long-term safety study assessed the effects of Rizatriptan on patients with recurrent migraines over a year. The study found that while the majority experienced effective symptom relief, common side effects included dizziness and fatigue, with serious adverse events being rare.
Research Insights
Recent studies have explored the potential for Rizatriptan in treating other forms of headache disorders, such as tension-type headaches and cluster headaches. Preliminary results indicate that while its primary indication remains migraines, further research could expand its therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different side effect profile.
Zolmitriptan: Similar mechanism of action but differs in pharmacokinetics and bioavailability.
Naratriptan: Known for its longer half-life and slower onset of action compared to Rizatriptan.
Uniqueness
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is unique due to its rapid onset of action and high efficacy in treating acute migraine attacks. Its specific binding affinity to 5-HT1B/1D receptors and favorable pharmacokinetic profile make it a preferred choice for many patients .
Biologische Aktivität
2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate is a compound that has garnered attention due to its biological activity, particularly in the treatment of migraines. This compound is a derivative of rizatriptan, a well-known triptan used for acute migraine relief. This article explores its pharmacological properties, mechanism of action, and relevant clinical studies.
- Molecular Formula : C28H35N7·C7H6O2
- Molecular Weight : 591.746 g/mol
- CAS Number : 1016900-25-6
Rizatriptan and its derivatives primarily act as selective agonists at the serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. The mechanism through which this compound exerts its effects includes:
- Vasoconstriction : The compound induces vasoconstriction of intracranial blood vessels, which is crucial during migraine attacks. This action is primarily mediated through the 5-HT1B receptors located on these blood vessels .
- Inhibition of Neurogenic Inflammation : It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerves, contributing to its anti-migraine effects .
Pharmacokinetics
The pharmacokinetic profile of rizatriptan indicates that:
- Bioavailability : Approximately 40% following oral administration.
- Half-life : The plasma half-life averages between 2 to 3 hours.
- Metabolism : Primarily metabolized by monoamine oxidase-A (MAO-A) to form inactive metabolites, with a minor active metabolite, N-monodesmethyl-rizatriptan, contributing to its pharmacological activity .
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of rizatriptan and its derivatives:
- Efficacy in Migraine Relief :
- Safety Profile :
- Comparative Studies :
Data Table: Summary of Key Pharmacological Properties
Property | Value |
---|---|
Molecular Weight | 591.746 g/mol |
Bioavailability | ~40% |
Half-life | 2-3 hours |
Primary Metabolites | N-monodesmethyl-rizatriptan (14% concentration) |
Receptor Affinity | High for 5-HT1B/1D; weak for others |
Common Side Effects | Dizziness, fatigue |
Case Studies
Several case studies illustrate the clinical application of rizatriptan:
-
Case Study on Efficacy :
- A patient with chronic migraines reported significant improvement in headache frequency and intensity after switching from sumatriptan to rizatriptan.
-
Safety Monitoring :
- A cohort study monitored patients using rizatriptan over six months, noting no significant cardiovascular events or adverse reactions beyond mild side effects.
Eigenschaften
IUPAC Name |
benzoic acid;2-[5-[[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7.C7H6O2/c1-33(2)11-9-22-16-30-26-7-5-20(13-24(22)26)15-28-23(10-12-34(3)4)25-14-21(6-8-27(25)32-28)17-35-19-29-18-31-35;8-7(9)6-4-2-1-3-5-6/h5-8,13-14,16,18-19,30,32H,9-12,15,17H2,1-4H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHZTFPAMAFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CN5C=NC=N5)CCN(C)C.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.